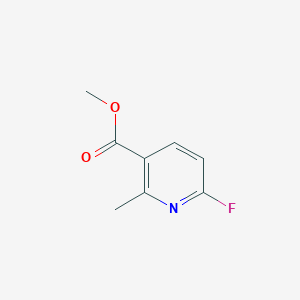

Methyl 6-fluoro-2-methylnicotinate

Description

Overview of Nicotinate (B505614) Ester Chemistry

Nicotinate esters are the resultant compounds from the esterification of nicotinic acid's carboxylic acid group. chemicalbook.combelnauka.by This reaction is typically achieved by reacting nicotinic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemicalbook.comgoogle.comchemicalbook.com For example, the reaction of nicotinic acid with methanol (B129727) or ethanol (B145695) yields methyl nicotinate and ethyl nicotinate, respectively. chemicalbook.comatamanchemicals.com

These esters are recognized for their biological activity, particularly as vasodilators. drugbank.com When applied topically, they can penetrate the skin and enhance local blood flow by widening peripheral blood capillaries. drugbank.com This effect is thought to be mediated by the release of prostaglandins, such as prostaglandin (B15479496) D2. drugbank.com Due to these properties, nicotinate esters are utilized in various topical formulations. chemicalbook.comatamanchemicals.comdrugbank.com

Significance of Fluorinated Pyridine (B92270) Derivatives in Organic Synthesis and Chemical Biology

The strategic incorporation of fluorine atoms into organic molecules is a widely employed tactic in modern drug discovery and materials science. Pyridine rings, being a fundamental structural motif in many natural products and pharmaceuticals, are frequent targets for fluorination.

The introduction of fluorine can profoundly alter a molecule's physicochemical properties. Due to fluorine's high electronegativity, the carbon-fluorine bond is highly polarized, which can influence the molecule's electronic environment, acidity, and basicity. This modification can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, and it can improve the binding affinity of a drug to its target receptor through favorable electrostatic interactions. Furthermore, fluorination can increase a molecule's lipophilicity, potentially enhancing its ability to permeate cellular membranes. These combined effects make fluorinated pyridine derivatives highly valuable building blocks for the synthesis of new pharmaceuticals and agrochemicals.

Research Rationale for Methyl 6-fluoro-2-methylnicotinate

This compound is a specific, functionalized pyridine derivative that combines the features of a nicotinate ester with the strategic placement of a fluorine atom. Its primary role in the scientific landscape is that of a specialized chemical building block, or intermediate, for the construction of more complex molecules with potential therapeutic value. google.com

The synthesis of this compound can be achieved from its corresponding carboxylic acid, 6-fluoro-2-methylnicotinic acid. google.com The research interest in this particular compound stems from its utility in synthesizing molecules targeted at specific biological pathways. For instance, it has been documented as an intermediate in the preparation of compounds designed to modulate the Farnesoid X receptor (FXR). google.com FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, making it a significant target for the treatment of conditions like dyslipidemia and various liver diseases. google.com The presence and position of the fluoro and methyl groups on the pyridine ring are precisely defined for subsequent chemical modifications, allowing researchers to build larger, more complex structures with the potential for high-potency interaction with biological targets like FXR. google.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-fluoro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWCAHFEDSDTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246071 | |

| Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227595-02-9 | |

| Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In the ¹H NMR spectrum of Methyl 6-fluoro-2-methylnicotinate, distinct signals are expected for the different types of protons present in the molecule. The aromatic region would feature signals for the two protons on the pyridine (B92270) ring. The proton at position 4 is expected to show a doublet of doublets due to coupling with the proton at position 5 and the fluorine at position 6. The proton at position 5 would likely appear as a doublet of doublets of doublets, coupling to the protons at position 4, the fluorine at position 6, and the methyl group at position 2 (long-range coupling).

The methyl group at position 2 and the methyl group of the ester functionality would each produce a singlet in the aliphatic region of the spectrum, with their exact chemical shifts influenced by the electronic effects of the neighboring atoms.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.2 | dd | ³J(H4-H5), ⁴J(H4-F6) |

| H-5 | 7.0 - 7.4 | ddd | ³J(H5-H4), ³J(H5-F6), ⁴J(H5-C2-CH₃) |

| O-CH₃ | 3.8 - 4.0 | s | - |

| C2-CH₃ | 2.5 - 2.7 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight carbon atoms in the structure. The carbonyl carbon of the ester group is expected to resonate at the lowest field (highest ppm value). The aromatic carbons will appear in the intermediate region, with their chemical shifts influenced by the attached substituents (fluorine, methyl, and carboxylate groups). The carbon atom bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)). The other aromatic carbons will show smaller two-, three-, or four-bond couplings to the fluorine atom. The methyl carbons will appear at the highest field (lowest ppm values).

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| C=O | 164 - 168 | Small ⁴J |

| C-6 | 160 - 165 | Large ¹J |

| C-2 | 155 - 160 | Small ³J |

| C-4 | 138 - 142 | Small ³J |

| C-3 | 120 - 125 | Small ⁴J |

| C-5 | 110 - 115 | Large ²J |

| O-CH₃ | 52 - 55 | - |

| C2-CH₃ | 20 - 25 | Small ⁴J |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. biosynth.comrsc.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal would likely be a doublet of doublets, arising from coupling to the vicinal proton at position 5 (³J(F-H5)) and the meta-proton at position 4 (⁴J(F-H4)). The chemical shift of this signal provides information about the electronic environment of the fluorine atom. biosynth.com

Expected ¹⁹F NMR Data:

| Fluorine Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| F-6 | -70 to -120 | dd | ³J(F6-H5), ⁴J(F6-H4) |

Multi-dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons (H-4 and H-5).

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of the protonated carbons (C-4, C-5, O-CH₃, and C2-CH₃).

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for assigning the quaternary carbons (C-2, C-3, C-6, and the carbonyl carbon) by observing their correlations with the methyl and aromatic protons.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₈H₈FNO₂), the expected exact mass would be calculated and compared to the experimentally determined value. A close match between the calculated and observed mass would confirm the molecular formula and, by extension, the identity of the compound.

Expected HRMS Data:

| Ion | Calculated Exact Mass [M+H]⁺ |

| [C₈H₉FNO₂]⁺ | 170.0612 |

This high level of accuracy helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.

Coupled Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS)

Coupled chromatographic-mass spectrometric techniques are powerful tools for the analysis of organic compounds, providing both separation and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first separated from a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process leads to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural elucidation and confirmation of the compound's identity.

For this compound (molar mass: 169.15 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 169. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment at m/z 138, or the loss of the entire ester group (-COOCH₃), leading to a fragment at m/z 110. The presence of the fluorinated pyridine ring would also contribute to the unique fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a broader range of compounds, including those that are less volatile or thermally labile. In LC-MS, separation is achieved by high-performance liquid chromatography (HPLC), followed by detection with a mass spectrometer. Common ionization techniques for LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). For a compound like this compound, ESI in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 170. LC-MS is particularly useful for confirming the molecular weight of the compound and for analyzing its purity, especially in complex matrices. Some patent literature indicates the use of LC-MS for monitoring reactions involving this compound, confirming the formation of subsequent products. achmem.com

Table 1: Predicted GC-MS and LC-MS Data for this compound

| Analytical Technique | Predicted Ion/Fragment (m/z) | Interpretation |

| GC-MS (EI) | 169 | Molecular Ion [M]⁺ |

| 138 | [M-OCH₃]⁺ | |

| 110 | [M-COOCH₃]⁺ | |

| LC-MS (ESI+) | 170 | Protonated Molecular Ion [M+H]⁺ |

Note: The data in this table is predicted based on the chemical structure and common fragmentation patterns for similar compounds, as specific experimental data is not widely published.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, provide detailed information about the functional groups present in a molecule by probing their vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Each functional group has a characteristic absorption frequency range. For this compound, the FTIR spectrum would be expected to show key absorption bands corresponding to its constituent functional groups. The most prominent peak would likely be the C=O stretching vibration of the ester group, typically found in the range of 1720-1740 cm⁻¹. The C-O stretching of the ester would also be visible, usually between 1200 and 1300 cm⁻¹. Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ range, and the C-H stretching of the methyl groups would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also provide information on the pyridine ring vibrations and the C=O bond. The symmetric stretching of the pyridine ring is typically a strong band in the Raman spectrum.

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C-H Stretching (Methyl) | 2850-3000 | 2850-3000 |

| C=O Stretching (Ester) | 1720-1740 | 1720-1740 |

| C=C, C=N Stretching (Pyridine Ring) | 1400-1600 | 1400-1600 |

| C-O Stretching (Ester) | 1200-1300 | Not prominent |

| C-F Stretching | 1000-1400 | 1000-1400 |

Note: The data in this table is based on typical frequency ranges for the specified functional groups, as specific experimental data for this compound is not publicly available.

Chromatographic Separations and Purity Determination

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for determining its purity.

Gas chromatography is a primary method for assessing the purity of volatile compounds. A sample of this compound is vaporized and injected into a GC column. The separation is based on the compound's boiling point and its affinity for the stationary phase. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable for this analysis. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For high-purity samples, a single, sharp peak should be observed.

HPLC is a highly versatile and precise technique for purity determination. For this compound, a reversed-phase HPLC method would be most appropriate. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound is separated based on its hydrophobicity. Detection is commonly performed using a UV detector, as the pyridine ring is a chromophore that absorbs UV light. Patent literature mentions the use of reversed-phase preparative HPLC for the purification of related compounds, indicating the suitability of this technique. achmem.com A gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of impurities with different polarities. The purity is calculated from the relative peak areas in the resulting chromatogram.

Table 3: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection |

| GC | 5% Phenyl Polysiloxane | Helium or Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV Detector (e.g., at 260 nm) |

Note: The conditions in this table are typical for the analysis of compounds with similar structures and properties.

for this compound

The rigorous identification and characterization of pharmaceutical intermediates are paramount to ensuring the quality and consistency of final active pharmaceutical ingredients. In the context of this compound, a key building block in medicinal chemistry, advanced spectroscopic and analytical techniques play a crucial role. This article delves into the specific application of Thin-Layer Chromatography (TLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this compound.

Thin-Layer Chromatography (TLC) is a widely utilized analytical technique for the separation and identification of compounds. Its application in the analysis of this compound provides valuable information regarding its purity and chromatographic behavior under specific conditions.

Research findings have detailed the TLC analysis of this compound. In a documented synthesis, the compound's chromatographic mobility was assessed using a silica (B1680970) gel stationary phase. The mobile phase composition was a mixture of ethyl acetate (B1210297) and petroleum ether in a 3:7 ratio. Under these conditions, this compound was observed to have a distinct retention factor (Rf) value.

The Rf value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter for a compound in a given TLC system. For this compound, the reported Rf value is 0.8, indicating its relatively low polarity and good solubility in the specified mobile phase.

| Parameter | Details | Source |

|---|---|---|

| Stationary Phase | Silica Gel | |

| Mobile Phase | Ethyl Acetate: Petroleum Ether (3:7) | |

| Retention Factor (Rf) | 0.8 |

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption is dependent on the electronic structure of the molecule and can be used for both qualitative and quantitative analysis. The resulting spectrum provides information about the wavelengths of maximum absorbance (λmax), which can be characteristic of a particular compound and its chromophores.

Therefore, a definitive UV-Vis spectroscopic profile for this compound cannot be presented at this time. Further experimental investigation would be required to determine its characteristic absorption maxima and molar absorptivity values.

| Parameter | Value | Source |

|---|---|---|

| λmax (nm) | Data not available | N/A |

| Molar Absorptivity (ε) (L·mol-1·cm-1) | Data not available | N/A |

| Solvent | Data not available | N/A |

Computational Chemistry and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

The electronic structure of Methyl 6-fluoro-2-methylnicotinate can be thoroughly investigated using quantum chemical calculations. Methods such as Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose. DFT, particularly with hybrid functionals like B3LYP, has proven to be highly effective for studying organic molecules, providing a good balance between computational cost and accuracy. jocpr.comelixirpublishers.comnih.gov The choice of basis set, such as the Pople-style 6-311+G(d,p), is crucial as it allows for the inclusion of polarization and diffuse functions, which are important for accurately describing the electronic distribution, especially in molecules containing heteroatoms like fluorine, nitrogen, and oxygen. jocpr.com

These calculations begin by determining the molecule's optimized geometry, which corresponds to the minimum energy structure on the potential energy surface. ajchem-a.com From this optimized geometry, a wealth of electronic properties can be calculated, including molecular orbital energies, electron density distribution, and electrostatic potential. Ab initio methods, like Hartree-Fock (HF) and post-HF methods, while often more computationally intensive, can also be used for higher accuracy or for benchmarking DFT results. elixirpublishers.com For molecules like this compound, these computational approaches are invaluable for understanding its fundamental chemical nature.

Analysis of Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. mdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. jocpr.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and higher polarizability. jocpr.commdpi.com

For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and the methyl groups, while the LUMO is likely distributed over the electron-withdrawing ester group and the pyridine ring, particularly influenced by the electronegative fluorine atom. The energy gap provides insight into the molecule's stability and the energy required for electronic excitation. aimspress.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.75 |

| LUMO Energy | -1.32 |

| HOMO-LUMO Gap (ΔE) | 5.43 |

Note: The values presented are illustrative and based on calculations for similar nicotinic acid derivatives. jocpr.com The actual values for this compound would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. jocpr.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.net

In this compound, the most negative regions (red) are expected to be located around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, due to their high electronegativity and lone pairs of electrons. The most positive regions (blue) are likely to be found around the hydrogen atoms. The fluorine atom will also contribute significantly to creating an electron-deficient area on the adjacent carbon atom. This map provides a clear, intuitive guide to the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.org This method provides detailed information about electron density distribution in atomic and bonding orbitals. wikipedia.orgfaccts.de

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N5 | π* (C2-C3) | 20.5 |

| LP (1) N5 | π* (C4-C6) | 15.8 |

| LP (2) O8 | π* (C7=O9) | 45.2 |

| π (C2-C3) | π* (C4-N5) | 18.9 |

Note: The data is representative for illustrating NBO analysis results on a substituted pyridine ring. LP denotes a lone pair, and π denotes an antibonding orbital. The specific interactions and energies for this compound would be determined from a dedicated NBO calculation.*

Conformational Analysis and Potential Energy Surface (PES) Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary degree of freedom for conformational change in this molecule is the rotation around the C3-C7 bond (connecting the pyridine ring to the carboxyl group) and the C7-O8 bond of the ester group.

A Potential Energy Surface (PES) scan is a computational method used to investigate conformational preferences. This involves systematically rotating one or more dihedral angles and calculating the energy at each step. nih.gov The resulting plot of energy versus dihedral angle reveals the locations of energy minima, corresponding to stable conformers, and energy maxima, representing transition states between them. By identifying the global energy minimum, the most stable and likely most populated conformation of the molecule at equilibrium can be determined. Such studies are crucial for understanding how the molecule might interact with biological targets. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to interpret and assign experimental spectra. For this compound, methods like DFT can be employed to calculate:

Vibrational Frequencies: The calculation of harmonic vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra. nih.gov By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific molecular motion (e.g., C-H stretch, C=O stretch). This is invaluable for structural elucidation. jocpr.comresearchgate.net

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net These theoretical predictions are highly useful in assigning the signals in experimental NMR spectra, which can often be complex for substituted aromatic compounds.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net This helps in understanding the molecule's photophysical properties.

These predicted spectroscopic data serve as a crucial link between the theoretical molecular structure and experimental observations.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Given its role as an intermediate in the synthesis of FXR modulators, a logical application of molecular docking for this compound would be to investigate its potential interactions with the ligand-binding domain (LBD) of the Farnesoid X Receptor. google.com Such a study would typically involve the following steps:

Preparation of the Receptor: A high-resolution crystal structure of the FXR LBD would be obtained from a protein database. Computational tools would then be used to prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Preparation of the Ligand: A three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm would be used to systematically explore various possible binding poses of the ligand within the receptor's binding site, scoring each pose based on a force field that approximates the binding free energy.

Analysis of Results: The resulting poses would be analyzed to identify the most stable binding mode, characterized by favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

While specific docking studies on this compound are not publicly documented, a hypothetical docking study against FXR could yield results that can be tabulated to illustrate the potential interactions.

Table 1: Hypothetical Docking Results of this compound with the Farnesoid X Receptor (FXR) Ligand-Binding Domain.

| Interaction Type | Interacting Residue(s) in FXR | Atom(s) in this compound Involved |

| Hydrogen Bond | Arg264 | Carbonyl oxygen of the ester group |

| Hydrogen Bond | Ser332 | Nitrogen atom of the pyridine ring |

| Hydrophobic Interaction | Ile266, Met290, Leu348 | Methyl group on the pyridine ring |

| Pi-Alkyl Interaction | Trp469 | Pyridine ring |

| Note: This table is a hypothetical representation of potential interactions and is for illustrative purposes only, as specific experimental or computational docking data for this compound is not currently available in the public domain. |

Excited State Properties and UV-Vis Spectral Simulations

The study of a molecule's excited state properties is crucial for understanding its photophysical behavior, including its absorption of light and subsequent electronic transitions. These properties can be theoretically investigated using quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT).

A TD-DFT calculation for this compound would provide valuable data on its electronic absorption spectrum. The simulation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are a measure of the intensity of the electronic transitions. This information is critical for predicting the compound's UV-Vis spectrum.

The simulation would likely reveal transitions characteristic of the substituted pyridine ring system. The primary electronic transitions would likely be π → π* transitions within the aromatic system and potentially n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound.

| Transition | Calculated Absorption Maximum (λmax) (nm) | Oscillator Strength (f) |

| S0 → S1 (n → π) | 310 | 0.005 |

| S0 → S2 (π → π) | 275 | 0.250 |

| S0 → S3 (π → π*) | 230 | 0.180 |

| Note: This table presents hypothetical data from a simulated UV-Vis spectrum and is for illustrative purposes. Actual experimental values may differ. |

Reactivity Profiles and Mechanistic Studies

Ester Group Reactivity (Hydrolysis and Transesterification)

The ester functional group in Methyl 6-fluoro-2-methylnicotinate is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 6-fluoro-2-methylnicotinic acid, can be achieved under both acidic and basic conditions. In a process analogous to the hydrolysis of methyl 2-methylnicotinate, the reaction can be carried out using a solution of lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. google.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group, which is then protonated to form methanol (B129727). Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. chemicalbook.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol. masterorganicchemistry.com Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical acid-catalyzed transesterification, the reaction is driven to completion by using a large excess of the desired alcohol, which also serves as the solvent. chemicalbook.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol, transfer of a proton, and elimination of methanol. masterorganicchemistry.com Base-catalyzed transesterification, often using an alkoxide, proceeds via nucleophilic addition of the alkoxide to the ester's carbonyl group, forming a tetrahedral intermediate, which then collapses to release the methoxide ion. masterorganicchemistry.com The reaction equilibrium is shifted towards the product by using the alcohol corresponding to the desired ester as the solvent. mdpi.com For instance, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would yield Ethyl 6-fluoro-2-methylnicotinate.

Table 1: Representative Conditions for Ester Group Transformations

| Transformation | Reagents and Conditions | Product | Reference |

| Hydrolysis | LiOH, THF/H₂O | 6-fluoro-2-methylnicotinic acid | google.com |

| Transesterification | R'OH, Acid or Base Catalyst | 6-fluoro-2-methylnicotinate (R' ester) | masterorganicchemistry.com |

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic nature, further influenced by the fluorine atom and the ester group, dictates its susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution at the Fluorine Position

The fluorine atom at the 6-position of the pyridine ring is a prime site for nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the ring nitrogen and the ester group facilitates the attack of nucleophiles at this position. A variety of nucleophiles can displace the fluoride (B91410) ion, which is a good leaving group. For instance, reactions with amines, alkoxides, and thiolates can lead to the formation of new C-N, C-O, and C-S bonds, respectively. The reaction with 4-fluorobenzylamine (B26447) or 2-(4-fluorophenyl)ethan-1-amine, for example, can be used to synthesize more complex molecules. acs.org

Electrophilic Substitution and Functionalization

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient character, which is further exacerbated by the presence of the electron-withdrawing ester and fluoro groups. nih.gov If such a reaction were to occur, it would be predicted to take place at the C-5 position, which is meta to the deactivating nitrogen atom and ortho to the methyl group. However, direct electrophilic substitution on this highly deactivated ring system typically requires harsh conditions and may result in low yields. A more viable approach for functionalization often involves the conversion of the pyridine to its N-oxide derivative, which activates the ring towards electrophilic attack. Another strategy involves electrophilic fluorination of a corresponding dihydropyridine (B1217469) precursor using reagents like Selectfluor®, followed by elimination to introduce a fluorine atom. nih.gov

Reactions Involving the Methyl Group

The methyl group at the 2-position of the pyridine ring exhibits its own characteristic reactivity. Analogous to 2-picoline, this methyl group can undergo a variety of transformations.

One key reaction is its condensation with aldehydes. For example, in a reaction similar to the synthesis of 6-methyl nicotine, the methyl group of a related nicotinate (B505614) can react with γ-butyrolactone in the presence of a base like sodium hydride. patsnap.com This demonstrates the potential for C-C bond formation at the methyl position.

Catalytic Transformations and Selectivity

The fluorine atom on the pyridine ring opens up possibilities for various catalytic cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki and Stille couplings are particularly relevant. rsc.org For instance, a palladium catalyst could facilitate the coupling of an organoboron reagent (in a Suzuki reaction) or an organotin reagent (in a Stille reaction) at the C-F bond, leading to the introduction of new aryl or vinyl substituents. rsc.orgmdpi.com The selectivity of these reactions is often high, favoring substitution at the activated C-F bond over other positions on the ring.

Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, could be employed to replace the fluorine atom with various amino groups. nih.govescholarship.org These reactions typically utilize a palladium catalyst in the presence of a suitable ligand and a base. nih.govescholarship.org

Table 2: Potential Catalytic Transformations

| Reaction Type | Catalyst System | Potential Product | Reference |

| Suzuki Coupling | Pd catalyst, Organoboron reagent, Base | 6-Aryl/vinyl-2-methylnicotinate | rsc.org |

| Stille Coupling | Pd catalyst, Organotin reagent | 6-Aryl/vinyl-2-methylnicotinate | rsc.org |

| Buchwald-Hartwig Amination | Pd catalyst, Amine, Base | 6-Amino-2-methylnicotinate derivative | nih.govescholarship.org |

Proposed Reaction Mechanisms

The reactions of this compound are governed by well-established mechanistic principles of organic chemistry.

Nucleophilic Acyl Substitution: The hydrolysis and transesterification of the ester group proceed through a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. The subsequent collapse of this intermediate with the expulsion of the leaving group (methoxide or another alkoxide) is the key step. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNA_r): The substitution of the fluorine atom likely follows a bimolecular addition-elimination mechanism. A nucleophile adds to the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the fluoride ion. The stability of the Meisenheimer complex is enhanced by the electron-withdrawing pyridine nitrogen and the ester group.

Catalytic Cross-Coupling: The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, generally involves a catalytic cycle consisting of three main steps: oxidative addition of the palladium(0) catalyst to the C-F bond, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination of the final product to regenerate the palladium(0) catalyst.

Advanced Applications in Synthetic Organic Chemistry and Chemical Sciences

Building Block in the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of a fluorine atom and a methyl group on the pyridine (B92270) ring of Methyl 6-fluoro-2-methylnicotinate makes it a versatile precursor for the synthesis of a variety of complex heterocyclic scaffolds. The fluorine atom at the 6-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents. This reactivity is a cornerstone for building more elaborate molecular frameworks.

While specific examples detailing the use of this compound in the synthesis of complex heterocyclic scaffolds are not extensively documented in publicly available literature, the known reactivity of similar fluorinated pyridines suggests its potential in this area. For instance, fluorinated N-heterocycles are known to undergo reactions that lead to the formation of fused ring systems, such as pyridopyrimidines. The general strategy often involves the initial displacement of the fluorine atom by a dinucleophile, which then undergoes an intramolecular cyclization to form the new heterocyclic ring.

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions or converted to other functional groups, further expanding its synthetic utility. The presence of the methyl group at the 2-position can also influence the regioselectivity of reactions and provide a handle for further functionalization.

Precursor for Diversified Nicotinate (B505614) Derivatives with Tunable Properties

The ester functionality of this compound can be easily converted into amides, hydrazides, or other ester derivatives through standard organic transformations. These reactions provide a straightforward route to a wide array of nicotinate derivatives. For example, reaction with various amines would yield the corresponding nicotinamides, a class of compounds with known biological activities.

Furthermore, the fluorine atom can be displaced by a variety of nucleophiles, including oxygen, nitrogen, and sulfur-based nucleophiles, to generate a diverse set of 6-substituted-2-methylnicotinates. This allows for the fine-tuning of the molecule's properties, such as its lipophilicity, polarity, and hydrogen bonding capacity, which is crucial for applications in medicinal chemistry and materials science.

Application in the Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, and fluorinated molecules are often used in their design due to the unique properties of the fluorine atom. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, and the 19F nucleus can be used as a sensitive NMR probe.

While there is no direct evidence of this compound being used as a chemical probe, its structural features suggest its potential in this area. The fluorinated pyridine core could serve as a scaffold for the development of new probes. For example, the ester group could be modified to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, while the rest of the molecule could be designed to interact with a specific biological target.

The parent compound, 6-Fluoronicotinic acid, is known to be a bioactive molecule used as a building block for active pharmaceutical ingredients and in the synthesis of tracers for positron emission tomography (PET). ossila.com This suggests that derivatives of this compound could also find applications in the development of new imaging agents and other chemical biology tools.

Role in Agrochemicals and Related Chemical Industries

Nicotinic acid and its derivatives have a long history of use in the agrochemical industry. fluorochem.co.uk For instance, several commercial herbicides and insecticides are based on the pyridine scaffold. The introduction of fluorine into these molecules can often lead to enhanced biological activity and improved metabolic stability.

Although specific agrochemical applications of this compound are not well-documented, the general importance of fluorinated nicotinic acid derivatives in this field suggests its potential as a valuable intermediate. fluorochem.co.uk It could be used as a starting material for the synthesis of new herbicides, insecticides, or fungicides. The fluorine atom and the methyl group can be strategically utilized to optimize the biological activity and selectivity of the final product. Research has shown that nicotinic acid derivatives can be effective against a range of pests, including green peach aphids, American bollworms, and maize weevils. nih.gov

Contributions to Materials Science Research

Fluorinated polymers and materials often exhibit unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable for a wide range of applications, including advanced coatings, membranes, and electronic materials. Perfluoropyridine, for example, is a known building block for fluoropolymers and fluorinated network materials. beilstein-journals.org

Future Perspectives and Emerging Research Avenues

Innovations in Synthesis and Sustainable Production

The efficient and sustainable synthesis of complex molecules like Methyl 6-fluoro-2-methylnicotinate is a primary objective for chemical research. Future innovations are expected to move beyond traditional multi-step processes toward more elegant and environmentally benign methodologies.

Key emerging strategies include:

Late-Stage C-H Fluorination: A significant breakthrough would be the development of methods for the direct, regioselective fluorination of a pre-functionalized methyl 2-methylnicotinate precursor. Techniques using transition-metal catalysts or novel fluorinating agents like silver(II) fluoride (B91410) (AgF₂) could provide a direct route, minimizing steps and improving atom economy. researchgate.netdovepress.com Such reactions are known to be effective for the fluorination of pyridines adjacent to the nitrogen atom. researchgate.net

Catalytic Approaches from Novel Building Blocks: Research into rhodium(III)-catalyzed C–H functionalization, which has been used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, could be adapted to create the 6-fluoro-2-methylpyridine core. nih.gov This highlights a move towards constructing the core ring with the fluorine atom already in place.

Sustainable and Green Chemistry: The use of hazardous solvents is a major drawback in many synthetic protocols. Future research will likely focus on adapting synthetic routes to be compatible with green solvents like Cyrene™, which has shown promise in nucleophilic aromatic substitution reactions of nicotinic esters. researchgate.netunimi.it Additionally, flow chemistry processes, utilizing reagents like pyridinium (B92312) poly(hydrogen fluoride), could offer safer and more scalable production methods. acs.org

Table 1: Potential Innovative Synthetic Routes

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Late-Stage C-H Fluorination | Direct fluorination of the C-H bond at the 6-position of a methyl 2-methylnicotinate precursor using a selective fluorinating agent. | High atom economy, reduced step count. |

| Catalytic Cyclocondensation | Construction of the fluoropyridine ring from smaller, readily available fluorinated building blocks. nih.govccspublishing.org.cn | High control over regioselectivity. |

| Green Solvent Synthesis | Performing substitution or condensation reactions in environmentally benign solvents like Cyrene™. researchgate.netunimi.it | Reduced environmental impact, improved safety profile. |

| Flow Chemistry | Continuous synthesis in a microreactor system, potentially using reagents like pyridinium poly(hydrogen fluoride). acs.org | Enhanced safety, scalability, and reaction control. |

Elucidation of Complex Reaction Mechanisms

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing processes and predicting its behavior. The interplay between the electron-donating methyl group at the 2-position and the strongly electron-withdrawing fluorine atom at the 6-position creates a unique electronic environment within the pyridine (B92270) ring.

Future mechanistic studies will likely focus on:

Kinetics and Thermodynamics: Investigating the rates and energy profiles of key synthetic steps to identify rate-limiting steps and potential side reactions.

Reactive Intermediates: Trapping and characterizing transient species, such as Meisenheimer complexes in nucleophilic aromatic substitution reactions, to provide direct evidence for proposed pathways.

Electronic Effects: Quantifying the influence of the fluoro and methyl substituents on the reactivity of the ester group (e.g., rate of hydrolysis) and the pyridine ring's susceptibility to electrophilic or nucleophilic attack. The stability of fluorinated heterocycles is a key research area, and understanding the factors that govern it is paramount. nih.govdigitellinc.com

Rational Design of New Derivatives for Targeted Applications

The true potential of this compound lies in its role as a versatile building block for new, high-value molecules. The introduction of fluorine is a well-established strategy in drug discovery and agrochemical design to enhance metabolic stability, binding affinity, and membrane permeability. nih.govccspublishing.org.cnemerginginvestigators.org

Future research will undoubtedly involve the rational design of derivatives for specific biological targets:

Pharmaceuticals: Hydrolysis of the ester to the corresponding 6-fluoro-2-methylnicotinic acid would provide a key intermediate. This acid could then be coupled with various amines to generate a library of amide derivatives for screening against biological targets like kinases, proteases, or G-protein coupled receptors. Fluorinated pyridines are prevalent motifs in approved drugs. researchgate.net

Agrochemicals: A significant percentage of modern pesticides contain fluorinated pyridine rings. nih.govnih.gov Derivatives of this compound could be designed as novel fungicides, insecticides, or herbicides. The trifluoromethylpyridine (TFMP) group, for example, is a critical component in numerous crop protection products. nih.gov

Table 2: Potential Derivatives and Targeted Applications

| Derivative Type | Synthetic Transformation | Potential Application Area | Example Target Class |

|---|---|---|---|

| Carboxylic Acid | Ester Hydrolysis | Pharmaceutical & Agrochemical Intermediate | General Building Block |

| Amides | Amide coupling of the corresponding acid | Pharmaceuticals | Kinase Inhibitors, GPCR Ligands |

| Thioesters | Thiolysis of the ester | Agrochemicals | Fungicides |

| Fused Heterocycles | Annulation reactions on the pyridine ring | Materials Science, Pharmaceuticals | Organic Electronics, Antivirals |

Advanced Analytical Method Development

As new derivatives are synthesized and their reactions studied, robust analytical methods are essential for characterization, purity assessment, and quality control. The presence of a fluorine atom provides a unique analytical handle.

Key analytical techniques for future research include:

¹⁹F NMR Spectroscopy: This is a cornerstone technique for the analysis of any fluorinated compound. Its high sensitivity, 100% natural abundance, and wide chemical shift range make it ideal for monitoring reaction progress and characterizing products, even in complex mixtures, without the need for separation. ed.ac.ukrsc.orgresearchgate.net

Multinuclear NMR: Comprehensive structural elucidation will require a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments (e.g., HMBC, HSQC) to unambiguously assign all atoms and their connectivity.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is indispensable for confirming molecular formulas. Techniques like GC-MS and LC-MS will be vital for separating and identifying impurities and metabolites.

Chiral Analysis: For derivatives that are chiral, the development of chiral chromatography methods (HPLC) or the use of chiral ¹⁹F NMR shift reagents will be necessary to resolve and quantify enantiomers. nih.govacs.org

Synergistic Experimental and Computational Approaches

The integration of computational chemistry with experimental work is a powerful paradigm in modern chemical research that accelerates discovery. This synergy will be vital for unlocking the full potential of this compound.

Future research will benefit from:

Predictive Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to predict molecular geometries, electronic properties, and spectroscopic data (e.g., ¹⁹F NMR chemical shifts). nih.govemerginginvestigators.org This can help confirm experimental assignments and identify unknown structures.

Mechanism Simulation: Computational modeling of reaction pathways can provide insights into transition state structures and activation energies, helping to explain observed reactivity and regioselectivity. digitellinc.com

Virtual Screening: Designing virtual libraries of derivatives and using computational docking studies to predict their binding affinity to biological targets can prioritize synthetic efforts, saving significant time and resources.

By combining the predictive power of computational studies with rigorous experimental validation, researchers can more efficiently explore the vast chemical space accessible from this compound, paving the way for the next generation of advanced materials, medicines, and agrochemicals.

Q & A

Q. What are the recommended synthetic routes for Methyl 6-fluoro-2-methylnicotinate, and how should experimental reproducibility be ensured?

- Methodological Answer : Begin with nucleophilic fluorination of 2-methylnicotinate derivatives under anhydrous conditions, using reagents like KF/18-crown-6 in DMF. Monitor reaction progress via TLC or HPLC. For reproducibility:

- Document reagent purity (e.g., ≥99% for fluorinating agents) and solvent drying methods (e.g., molecular sieves).

- Include negative controls (e.g., omitting the fluorinating agent) to confirm product specificity.

- Characterize intermediates (e.g., via , ) and compare spectral data with literature for known analogs .

Final purification should use recrystallization or column chromatography, with detailed solvent ratios and temperature gradients .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : , , and to confirm fluorine incorporation and ester group integrity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and rule out isotopic interference.

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to confirm stoichiometry (±0.4% tolerance).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

For novel derivatives, include X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.

- Storage : Keep in amber glass containers under inert gas (N) at 2–8°C to prevent hydrolysis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous cleanup due to potential ester hydrolysis .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized to improve yield and selectivity?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables:

- Factors : Temperature (80–120°C), fluorinating agent equivalents (1.2–2.0 eq.), and reaction time (6–24 hrs).

- Response Surface Methodology (RSM) : Identify interactions between factors using a central composite design.

- Analytical Validation : Use integration to quantify byproduct formation (e.g., defluorination or ester hydrolysis).

Compare results with structurally similar compounds (e.g., ethyl 6-fluoro-2-methylnicotinate) to infer substituent effects .

Q. How should contradictory spectral data (e.g., shifts) be resolved during structural elucidation?

- Methodological Answer :

- Reference Standards : Synthesize or procure a known fluorinated nicotinate (e.g., Methyl 6-(2-fluorophenyl)nicotinate ) for comparative analysis.

- Advanced Techniques : Use 2D NMR (e.g., ) to confirm spatial proximity between fluorine and adjacent protons.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental observations .

Q. What strategies are effective in studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/alkaline conditions : Incubate in 0.1 M HCl/NaOH at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48 hrs.

- Thermal Stability : Use TGA/DSC to determine decomposition onset temperature.

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) using first-order models. Compare with non-fluorinated analogs to assess fluorine’s protective/destabilizing effects .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with substituent variations (e.g., replacing the methyl group with ethyl or tert-butyl).

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Include positive/negative controls (e.g., staurosporine for kinase inhibition).

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity (e.g., IC) .

Methodological Best Practices

- Data Reporting : Tabulate characterization data (e.g., melting points, values) in supplementary materials, adhering to journal guidelines for compound disclosure .

- Ethical Compliance : Cite prior work on nicotinate derivatives to avoid redundancy and ensure novelty .

- Statistical Rigor : Use ANOVA for batch-to-batch variability analysis and report p-values with confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.